molecular formula C13H21N3O2S B12243691 Ethyl 4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxylate

Ethyl 4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxylate

Cat. No.: B12243691
M. Wt: 283.39 g/mol
InChI Key: OQIWQSXMGHNBKE-UHFFFAOYSA-N
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Description

Ethyl 4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxylate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxylate typically involves the reaction of 2,4-dimethyl-1,3-thiazole with piperazine and ethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the thiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Ethyl 4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

Uniqueness

Ethyl 4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxylate is unique due to its specific combination of the thiazole ring and piperazine moiety. This combination can result in distinct biological activities and properties compared to other thiazole derivatives. The presence of the ethyl ester group also contributes to its unique chemical and physical properties.

Properties

Molecular Formula

C13H21N3O2S

Molecular Weight

283.39 g/mol

IUPAC Name

ethyl 4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C13H21N3O2S/c1-4-18-13(17)16-7-5-15(6-8-16)9-12-10(2)14-11(3)19-12/h4-9H2,1-3H3

InChI Key

OQIWQSXMGHNBKE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=C(N=C(S2)C)C

Origin of Product

United States

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